Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, creating a three-dimensional structure that can interact with various biological targets.
Vorbereitungsmethoden
The synthesis of tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate involves multiple steps, typically starting with the preparation of the azetidine ring and the indane moiety. One efficient synthetic route involves the cyclization of ethyl 2-oxindoline-5-carboxylate, followed by dianion alkylation and demethylation . Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl nitrite (TBN) to form corresponding oxides.
Reduction: Reductive desulfurization using Raney Nickel to yield specific reduced products.
Substitution: Reactions with halogenated compounds to introduce new functional groups.
Common reagents and conditions used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential interactions with various biological receptors.
Medicine: Explored for its potential as a drug candidate due to its unique three-dimensional structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl (1′R,3R,5′S)-1-(4-methoxybenzyl)-2-oxo-8′-azaspiro[azetidine-3,3′-bicyclo[3.2.1]octane]-8′-carboxylate .
- tert-Butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate .
These compounds share similar spirocyclic structures but differ in their specific functional groups and applications. The uniqueness of tert-butyl 1’-oxospiro[azetidine-3,2’-indane]-1-carboxylate lies in its specific combination of the azetidine and indane moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H19NO3 |
---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
tert-butyl 3-oxospiro[1H-indene-2,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-15(2,3)20-14(19)17-9-16(10-17)8-11-6-4-5-7-12(11)13(16)18/h4-7H,8-10H2,1-3H3 |
InChI-Schlüssel |
YDUNQMUHKZGQDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.